Ethyl iodomethyl carbonate
Overview
Description
Ethyl iodomethyl carbonate is an organic compound with the molecular formula C4H7IO3 . It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl iodomethyl carbonate can be synthesized through the reaction of ethyl chloroformate with iodomethane in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality . The process is designed to minimize the formation of by-products and to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl iodomethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields ethyl azidomethyl carbonate .
Scientific Research Applications
Ethyl iodomethyl carbonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which ethyl iodomethyl carbonate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets . For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . This reactivity is attributed to the electrophilic nature of the carbon atom bonded to the iodine .
Comparison with Similar Compounds
Methyl iodomethyl carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl bromomethyl carbonate: Similar but with a bromine atom instead of an iodine atom.
Ethyl chloromethyl carbonate: Similar but with a chlorine atom instead of an iodine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine and chlorine analogs . This increased reactivity is beneficial in various synthetic applications where a high degree of reactivity is required .
Properties
IUPAC Name |
ethyl iodomethyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGAKXEPQTPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626738 | |
Record name | Ethyl iodomethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82619-14-5 | |
Record name | Ethyl iodomethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl iodomethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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